N-BOC-D-Arginine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

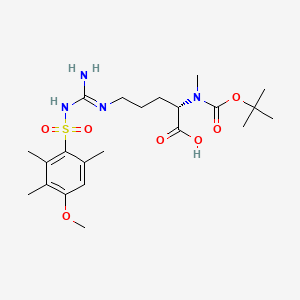

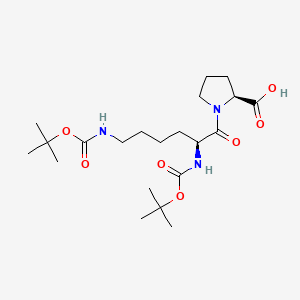

N-BOC-D-Arginine hydrochloride (NBOC-Arg) is a derivative of the amino acid arginine that has been widely used in scientific research. It is a strong inhibitor of nitric oxide synthase (NOS), a key enzyme involved in the production of nitric oxide (NO) in the body. NBOC-Arg has several advantages over other NOS inhibitors, including its high selectivity for NOS, its lack of toxicity, and its ability to be synthesized relatively easily. In

Applications De Recherche Scientifique

Role in Protein and Amino Acid Research

N-BOC-D-Arginine hydrochloride serves as a crucial reagent in studying the physiological roles and metabolic pathways of arginine. Arginine is vital for multiple biological processes, including protein synthesis, the production of nitric oxide, and as a precursor for the synthesis of polyamines, proline, and glutamate. Research has demonstrated the importance of arginine in cardiovascular health, immune response, and metabolic regulation. For example, studies have highlighted its beneficial effects on reducing the risk of vascular and heart diseases, improving immune response, and its potential anti-aging benefits (Gad, 2010).

Enhancement of Photocatalytic Performance

In the realm of materials science, derivatives of arginine, like this compound, have been explored for modifying photocatalytic materials. A review on (BiO)_2CO_3-based photocatalysts discusses the improvement of visible light-driven photocatalytic performance through various modification strategies, indirectly pointing to the role of arginine derivatives in enhancing material properties for environmental and industrial applications (Ni et al., 2016).

Immune System Modulation and Disease Treatment

Arginine plays a significant role in modulating the immune system and has therapeutic potentials in cancer treatment and immune response enhancement. Studies on arginine metabolism suggest its deficiency during conditions like sepsis, indicating the importance of supplementation for improving outcomes in critically ill patients (Luiking et al., 2004). Furthermore, arginine's role in enhancing nitric oxide production and its effects on cardiovascular health have been extensively documented, providing insights into its broad therapeutic applications (Cylwik et al., 2005).

Nutritional Supplementation and Metabolic Health

Research on arginine's effects on metabolism, growth performance, and health in animal models provides evidence for its beneficial impacts when supplemented, highlighting its importance in nutrition and metabolic health. Arginine supplementation has shown to improve growth performance, feed efficiency, and immune response in broilers, underscoring its vital role in animal nutrition and potential implications for human health (Hassan et al., 2021).

Mécanisme D'action

Target of Action

It is known that d-arginine, the core amino acid in this compound, plays a role in the inhibition of glutamate-induced nitric oxide production in rats .

Mode of Action

The boc group in the compound is a protective group used in peptide synthesis . It can be cleaved by mild acidolysis , which may influence its interaction with its targets.

Biochemical Pathways

The compound’s core amino acid, d-arginine, is known to be involved in the nitric oxide production pathway .

Pharmacokinetics

The compound is soluble in water or 1% acetic acid , which may influence its bioavailability.

Action Environment

The compound is recommended to be stored at 2-8°c in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.

Propriétés

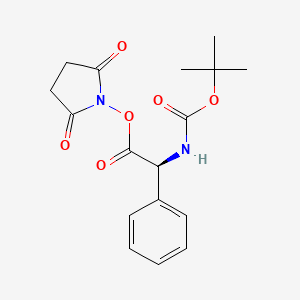

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDELGKMVZYHPPB-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113712-06-4 |

Source

|

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)